
Urdamycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urdamycin C is a natural product found in Streptomyces fradiae with data available.
科学的研究の応用
Antibacterial Properties
Urdamycin C exhibits notable antibacterial activity against Gram-positive bacteria. Studies have shown that it is effective against strains such as Bacillus subtilis, with a minimum inhibitory concentration (MIC) indicating potent antimicrobial properties. For instance, one study reported a MIC value of 8.0 µg/mL against Bacillus subtilis .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 8.0 |
Staphylococcus aureus | 16.0 |
Enterococcus faecalis | 32.0 |
Anticancer Activity
This compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it possesses higher cytotoxicity than traditional chemotherapeutics like Adriamycin. For example, this compound exhibited GI50 values ranging from 0.019 to 0.104 µM across different cancer cell lines, including prostate (PC-3), lung (NCI-H23), and breast (MDA-MB-231) cancer cells .
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Cancer Cell Line | GI50 (µM) |
---|---|
PC-3 (Prostate) | 0.019 |
NCI-H23 (Lung) | 0.045 |
HCT-15 (Colon) | 0.067 |
ACHN (Renal) | 0.080 |
MDA-MB-231 (Breast) | 0.104 |
Structural Insights and Biosynthesis
The structural elucidation of this compound has provided insights into its biosynthetic pathways, which involve complex enzymatic processes within the producing organism, Streptomyces fradiae. Recent research identified several genes associated with the biosynthesis of this compound, including those responsible for glycosylation and polyketide synthesis . Understanding these pathways is crucial for developing synthetic analogs with enhanced efficacy.
Case Study: this compound in Cancer Treatment
A recent study investigated the efficacy of this compound in combination with other chemotherapeutic agents in treating resistant cancer types. The results indicated that this compound not only demonstrated synergistic effects when combined with other drugs but also reduced the side effects commonly associated with chemotherapy .
Case Study: Development of Synthetic Analogues
Researchers have been exploring synthetic analogues of this compound to enhance its antibacterial and anticancer properties. One study focused on modifying the glycosylation patterns to improve pharmacological profiles while maintaining low toxicity levels .
特性
CAS番号 |
104443-43-8 |
---|---|
分子式 |
C51H60O19 |
分子量 |
977 g/mol |
IUPAC名 |
(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-20-oxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2(11),9,13,15,17-hexaene-4,12,19-trione |
InChI |
InChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1 |
InChIキー |
APMRFKHSHVYRKV-ISORPGPBSA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
異性体SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9CC[C@@H]([C@@H](O9)C)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)O)O)(C)O)O |
正規SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O |
同義語 |
urdamycin C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。